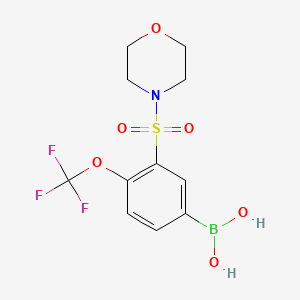

(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid

Overview

Description

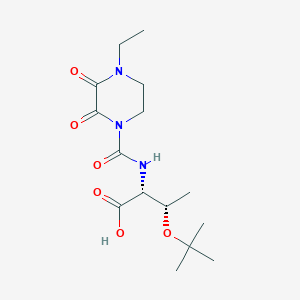

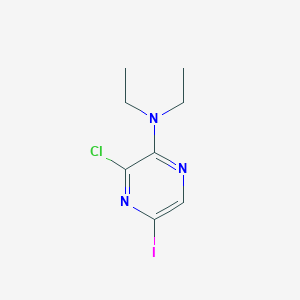

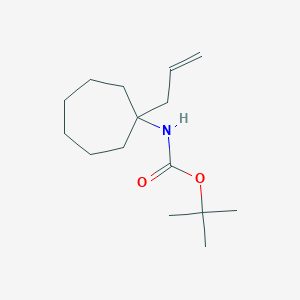

“(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the IUPAC name 3-[(4-methyl-1-piperazinyl)carbonyl]phenylboronic acid . It has a molecular weight of 248.09 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BN2O3/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18/h2-4,9,17-18H,5-8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including this compound, are valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .Scientific Research Applications

Optical Modulation Applications

(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid , as part of the phenyl boronic acids (PBA) family, has applications in optical modulation. PBAs, when conjugated to polymers like polyethylene glycol, can aid in the dispersion of single-walled carbon nanotubes (SWNT) and modulate their near-infrared fluorescence in response to saccharide binding. This property is essential for saccharide recognition and has potential applications in the development of biosensors and other nanotechnology-based devices (Mu et al., 2012).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of (4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid have been synthesized for potential applications in medicinal chemistry. For instance, specific amides containing an N-methylpiperazine fragment have been synthesized, leading to compounds with potential applications in cancer treatment, such as the antileukemic agent imatinib (Koroleva et al., 2011).

Applications in Multifunctional Compound Synthesis

The compound also contributes to the synthesis of multifunctional compounds. For example, derivatives that combine boronic acid with aminophosphonic acid groups have shown promise due to their potential applications in medicine, agriculture, and industrial chemistry. These multifunctional compounds can act as synthetic intermediates, building blocks, and have uses in sensing, protein manipulation, and therapeutics (Zhang et al., 2017).

Applications in Organic Catalysis

The related 2,4-bis(trifluoromethyl)phenylboronic acid has been utilized as a catalyst in dehydrative amidation between carboxylic acids and amines, indicating potential catalytic applications of related boronic acids in organic synthesis and pharmaceutical compound development (Wang et al., 2018).

Applications in Drug Metabolism Studies

Moreover, 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) has shown significant anticancer activity and low toxicity, and its major metabolites in rat bile have been studied, suggesting that compounds in the 4-methylpiperazine series may have applications in drug metabolism and pharmacokinetic studies (Jiang et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

[4-chloro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDNKGPQOBJEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)